Lipophilicity Advantage: LogP 2.95 for 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine vs. LogP 1.14 for Non-Halogenated 5-Chloro-2,3-difluoropyridine
The target compound exhibits a calculated LogP of 2.9508, reflecting the contribution of the 4-CHF₂ group to lipophilicity . In contrast, the close analog 5-chloro-2,3-difluoropyridine (CAS 89402-43-7), which lacks the CHF₂ substituent, has a predicted ACD/LogP of only 1.14 . This represents a ΔLogP of +1.81 units, a substantial increase that is expected to enhance membrane permeability and oral bioavailability in derived drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.9508 (calculated) |
| Comparator Or Baseline | 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7): ACD/LogP = 1.14 (predicted) |
| Quantified Difference | ΔLogP = +1.81 (target more lipophilic) |
| Conditions | Computational prediction; LeYan (target) and ACD/Labs Percepta via ChemSpider (comparator) |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability and oral bioavailability, a critical parameter in early-stage drug candidate selection.
